N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Description

Systematic Nomenclature and Structural Identity

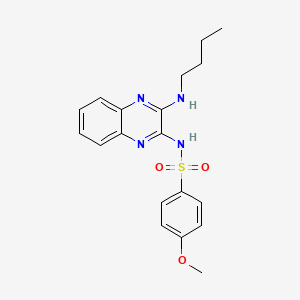

The compound’s systematic IUPAC name, N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide , reflects its molecular architecture. The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. A butylamino substituent (-NH-C₄H₉) occupies position 3, while a 4-methoxybenzenesulfonamide group (-SO₂NH-C₆H₄-OCH₃) is attached at position 2.

Molecular formula : C₁₉H₂₁N₅O₃S

Molecular weight : 399.47 g/mol (calculated from isotopic composition).

Key structural features include:

- Quinoxaline moiety : A planar, electron-deficient heterocycle enabling π-π stacking interactions with biological targets.

- Sulfonamide group : Enhances hydrogen-bonding capacity and solubility via its polar sulfonyl and amide functionalities.

- Butylamino side chain : A hydrophobic alkyl chain that improves membrane permeability and modulates pharmacokinetic properties.

X-ray crystallography and spectroscopic analyses (NMR, IR) confirm the regiospecific substitution pattern, critical for its bioactivity. The methoxy group at the para position of the benzene ring further influences electronic distribution, potentially enhancing target binding.

Historical Context of Sulfonamide-Quinoxaline Hybrid Compounds

The fusion of sulfonamides with quinoxalines originated in the mid-20th century with sulfaquinoxaline , an early antiparasitic agent used in veterinary medicine. This hybrid demonstrated that combining sulfonamide’s bacteriostatic properties with quinoxaline’s planar structure could yield compounds with broad-spectrum activity.

Modern advancements have expanded this class:

- 1970s–1990s : Derivatives like chloroquinoxaline sulfonamide emerged as DNA topoisomerase II inhibitors, highlighting their anticancer potential.

- 2000s–Present : Rational drug design introduced substitutions (e.g., methoxy, halogen, alkylamino groups) to optimize target selectivity. For instance, TTI-101 , a STAT3 inhibitor, exemplifies the therapeutic relevance of sulfonamide-quinoxaline hybrids in oncology.

These innovations underscore the scaffold’s versatility in addressing drug resistance and improving efficacy.

Significance in Modern Medicinal Chemistry Research

The compound’s dual pharmacophore enables multitarget engagement, a hallmark of contemporary drug design:

- Enzyme inhibition : The sulfonamide group chelates metal ions in catalytic sites of carbonic anhydrases (CA) and tyrosine kinases, while the quinoxaline core intercalates into DNA or protein pockets. For example, derivatives inhibit CA IX/XII isoforms (hypoxia-inducible enzymes in tumors) with Kᵢ values <50 nM.

- Antiproliferative activity : Hybrids like 5k and 7g (analogous structures) suppress cancer cell growth (IC₅₀: 1.3–4.1 μM) by disrupting EGFR and NF-κB pathways.

- Antimicrobial potential : Structural analogs exhibit efficacy against Gram-positive bacteria by targeting dihydropteroate synthase, akin to classical sulfonamides.

Ongoing research focuses on structure-activity relationship (SAR) optimization. For instance, replacing methoxy with trifluoromethyl groups boosts CA inhibition, while elongating the alkyl chain enhances blood-brain barrier penetration. These efforts aim to refine pharmacokinetics and reduce off-target effects, positioning sulfonamide-quinoxaline hybrids as viable candidates for clinical translation.

Properties

IUPAC Name |

N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOCBHSQIAZKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-Dichloroquinoxaline

The synthesis begins with 2,3-dichloroquinoxaline, a versatile intermediate for introducing substituents at positions 2 and 3. This compound is typically synthesized via cyclocondensation of o-phenylenediamine with dichlorooxalate derivatives under acidic conditions. For example:

$$

\text{o-Phenylenediamine} + \text{Dichlorooxalic acid} \xrightarrow{\text{HCl, reflux}} \text{2,3-Dichloroquinoxaline}

$$

The product is isolated via crystallization from ethanol, yielding a pale-yellow solid (mp 145–147°C).

Regioselective Amination at Position 3

Selective substitution of the chlorine atom at position 3 with butylamine is achieved under nucleophilic aromatic substitution (NAS) conditions. A mixture of 2,3-dichloroquinoxaline (1.0 mmol), butylamine (2.0 mmol), and triethylamine (2.0 mmol) in dimethyl sulfoxide (DMSO) is heated at 120°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product, 3-(butylamino)-2-chloroquinoxaline , is isolated by precipitation in ice-cwater followed by recrystallization from ethanol (yield: 78%).

Key Data:

- 1H NMR (300 MHz, CDCl3): δ 8.45 (d, 1H, quinoxaline-H), 7.92–7.85 (m, 2H, quinoxaline-H), 3.62 (t, 2H, NHCH2), 1.55–1.45 (m, 2H, CH2), 1.35–1.25 (m, 2H, CH2), 0.92 (t, 3H, CH3).

- LCMS (ESI+): m/z 252.3 [M+H+].

Alternative Synthetic Routes and Optimization

One-Pot Sequential Substitution

To reduce purification steps, a one-pot method has been explored. 2,3-Dichloroquinoxaline is treated with butylamine (2.0 equiv) and 4-methoxybenzenesulfonamide (1.5 equiv) in DMSO at 130°C for 24 hours. While this approach simplifies the process, the yield is lower (45%) due to competing side reactions.

Microwave-Assisted Amination

Microwave irradiation significantly reduces reaction times. For example, substituting position 3 with butylamine under microwave conditions (150°C, 30 minutes) increases the yield to 85% compared to conventional heating.

Challenges and Solutions in Synthesis

Regioselectivity Control

Ensuring substitution occurs preferentially at position 3 over position 2 is critical. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) and excess butylamine (3.0 equiv) suppresses undesired disubstitution.

Sulfonamide Hydrolysis Mitigation

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Conducting the sulfonylation reaction at neutral pH and low temperatures (0–5°C) minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, benzenesulfonamide derivatives of quinoxaline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The phosphatidylinositol 3-kinase (PI3K) pathway is one such target, where inhibitors can disrupt the signaling that promotes cancer cell survival and proliferation .

Carbonic Anhydrase Inhibition

The compound may also function as an inhibitor of carbonic anhydrases, particularly isoform VII (CA VII). Inhibition of CA VII has been associated with analgesic effects, making this compound a candidate for managing neuropathic pain . The sulfonamide moiety is crucial for this inhibitory activity, as it has been well-documented that sulfonamides are effective in inhibiting various carbonic anhydrase isoforms.

Study on Anticancer Efficacy

In a study exploring the efficacy of quinoxaline derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting a potent anticancer effect .

Pain Management Research

Another research initiative focused on the role of CA VII inhibitors in pain management demonstrated that sulfonamide derivatives could alleviate neuropathic pain symptoms in preclinical models. The study highlighted the potential for these compounds to serve as therapeutic agents for chronic pain conditions .

Mechanism of Action

The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, which lacks the butylamino and methoxybenzenesulfonamide groups.

Quinazolines: Similar in structure but with a different nitrogen arrangement in the ring.

Phthalazines: Another class of nitrogen-containing heterocycles with distinct biological activities.

Uniqueness

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butylamino group enhances its solubility and bioavailability, while the methoxybenzenesulfonamide group contributes to its potential as an enzyme inhibitor.

Biological Activity

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies, including pharmacokinetics, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Canonical SMILES :

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C - Molecular Formula : C19H22N4O2S

- Molecular Weight : 370.47 g/mol

This structure incorporates a quinoxaline moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : This compound has been linked to the inhibition of phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are crucial in regulating cellular functions such as metabolism and apoptosis. Dysregulation of PI3K pathways is often associated with various malignancies .

- Calcium Channel Modulation : Similar compounds have shown the ability to interact with calcium channels, influencing vascular resistance and blood pressure regulation . This suggests a potential cardiovascular effect that warrants further investigation.

Pharmacokinetics

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical evaluations using models like ADMETLab indicate:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | -5.473 (Low) |

| MDCK Permeability | 0.0003 (Higher) |

| Human Intestinal Absorption | 0.032 (Low) |

| Plasma Protein Binding (PPB) | 27.41% (Low) |

| Volume Distribution (VD) | 1.887 ml/min |

| Half-life (T1/2) | 0.257 hours |

These results suggest that while the compound has low absorption in human intestines, it exhibits higher permeability in MDCK cells, indicating potential for systemic circulation upon administration .

Toxicity Studies

The safety profile of this compound is critical for its therapeutic applications. Preliminary studies indicate that some sulfonamide derivatives can produce toxicity in biological systems . Further investigations into this compound's toxicity are necessary to establish safe dosage levels and potential side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with promising results:

- A study demonstrated that derivatives of sulfonamides can effectively inhibit cancer cell proliferation by modulating key signaling pathways .

- Another investigation showed that modifications in the sulfonamide structure led to enhanced anticancer activity against specific tumor types .

These findings underscore the potential therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, and how is its purity validated?

- Methodology : The compound can be synthesized via condensation reactions using sulfaquinoxaline as a starting material. Thiophosgene is employed to convert the primary amine to an isothiocyanate intermediate, which is then reacted with substituted amines or hydrazines. Purity is validated via melting point determination, thin-layer chromatography (TLC), and spectroscopic techniques (¹H NMR, IR, and mass spectrometry) .

- Key steps :

- Thiophosgene treatment to form isothiocyanate intermediates.

- Refluxing with amines/hydrazines in dimethylformamide (DMF) or dioxane.

- Purification via precipitation and washing.

Q. How is the in vitro anticancer activity of this compound evaluated, and what benchmarks are used?

- Methodology : Anticancer activity is assessed using human liver cancer (HEPG2) cell lines via MTT assays. IC₅₀ values are calculated and compared to reference drugs like doxorubicin. For example, derivatives of this scaffold showed IC₅₀ values ranging from 15.6 to 26.8 mmol L⁻¹, outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹) .

- Controls : Include untreated cells, solvent controls (e.g., DMSO), and reference drug controls.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 10.28 ppm for sulfonamide NH in DMSO-d₆) .

- X-ray crystallography : Resolves molecular geometry and packing (e.g., monoclinic P2₁/c space group, β = 97.27°) .

- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1151 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer efficacy and radiosensitizing potential of this compound?

- Strategy : Introduce electron-withdrawing groups (e.g., halogens) or heterocyclic substituents (e.g., pyridinyl, thiazolyl) to the thioureido moiety. These modifications improve cellular uptake and DNA interaction. For example, 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹) showed superior activity due to enhanced lipophilicity .

- Radiosensitization : Co-treatment with γ-irradiation (8 kGy) reduces effective drug concentrations by 30–50%, minimizing toxicity .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

- Challenges : Anisotropic displacement in flexible butylamino groups and twinning in crystals.

- Solutions : Use SHELXL for high-resolution refinement with restraints on thermal parameters. WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .

Q. How do computational methods complement experimental data in optimizing this compound’s pharmacokinetic profile?

- Approach : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like phosphatidylinositol 3-kinase (PI3K). QSAR models correlate substituent electronegativity with logP and IC₅₀ values. For instance, chloro-substituted analogs show improved membrane permeability .

- Validation : Compare computational predictions with in vitro ADMET assays (e.g., hepatic microsomal stability).

Q. What experimental designs are critical for evaluating combination therapies involving this compound and radiation?

- Design :

- Dose escalation : Test sub-IC₅₀ concentrations (e.g., 5–10 mmol L⁻¹) with incremental γ-radiation doses (2–8 kGy).

- Endpoint assays : Measure apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci).

- Statistical analysis : Use SynergyFinder software to quantify additive vs. synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.